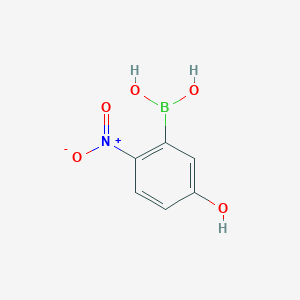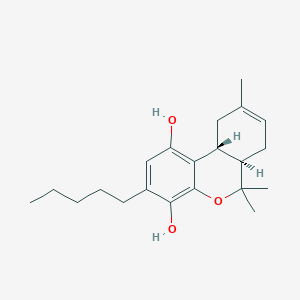
(-)-11-Hydroxy-| currency8-tetrahydrocannabinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-11-Hydroxy-Δ8-tetrahydrocannabinol: is a psychoactive compound derived from the cannabis plant. It is a metabolite of Δ8-tetrahydrocannabinol (Δ8-THC), which is an isomer of the more well-known Δ9-tetrahydrocannabinol (Δ9-THC). This compound has garnered attention due to its unique properties and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol typically involves the conversion of cannabidiol (CBD) into Δ8-THC through a chemical process known as isomerization. This process involves the rearrangement of atoms within the CBD molecule to yield Δ8-THC. Isomerization can occur through various methods, including acidic or basic conditions, heat, or catalytic reactions .
Industrial Production Methods: Industrial production of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol often involves large-scale isomerization of CBD extracted from hemp. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of unwanted by-products .
化学反应分析
Types of Reactions: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol. These derivatives are studied for their unique pharmacological properties .
科学研究应用
Chemistry: In chemistry, (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is used as a reference standard for analytical methods, including chromatography and mass spectrometry. It helps in the identification and quantification of cannabinoids in various samples .
Biology: Biologically, this compound is studied for its interaction with the endocannabinoid system. It serves as a tool to understand the physiological and pharmacological effects of cannabinoids on the human body .
Medicine: In medicine, (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is investigated for its potential therapeutic applications. It has shown promise in managing conditions such as nausea, pain, anxiety, and neurodegenerative diseases .
Industry: Industrially, this compound is used in the formulation of pharmaceutical products. Its stability and unique properties make it suitable for various applications, including transdermal patches and oral formulations .
作用机制
Molecular Targets and Pathways: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol primarily interacts with the endocannabinoid system, specifically the CB1 and CB2 receptors. It exhibits a lower affinity for these receptors compared to Δ9-THC, leading to milder psychoactive effects. The compound’s mechanism of action involves modulation of neurotransmitter release, resulting in its therapeutic effects .
相似化合物的比较
Δ8-Tetrahydrocannabinol (Δ8-THC): An isomer of Δ9-THC with similar but milder psychoactive effects.
Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known psychoactive compound in cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is unique due to its distinct chemical structure and pharmacological profile. It offers therapeutic benefits with reduced psychoactivity compared to Δ9-THC, making it a valuable compound for medical research and applications .
属性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9,12,15-16,22-23H,5-8,10-11H2,1-4H3/t15-,16-/m1/s1 |
InChI 键 |
VUACIIASMNRNBB-HZPDHXFCSA-N |
手性 SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1O)(C)C)C)O |
规范 SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1O)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



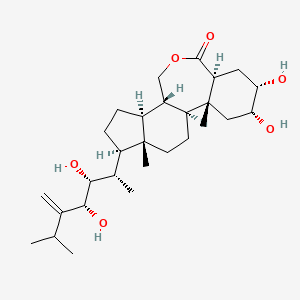
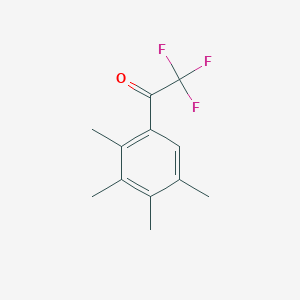
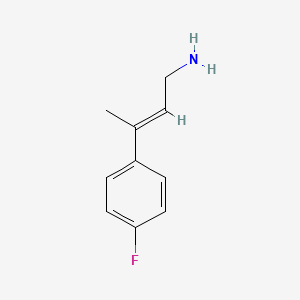
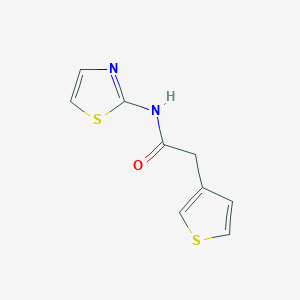
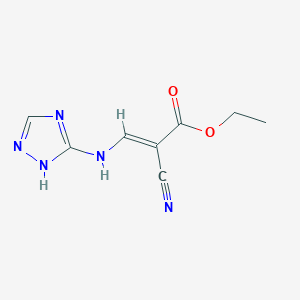
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
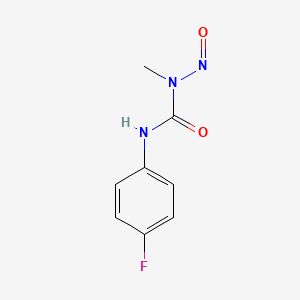
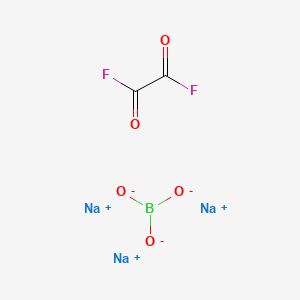
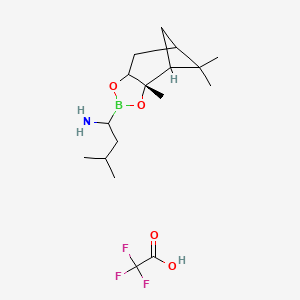
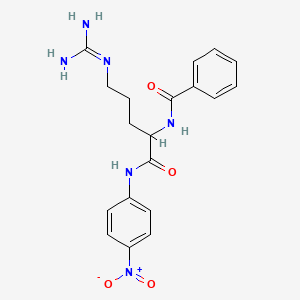
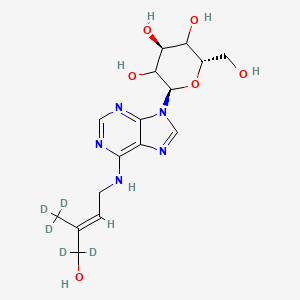
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
